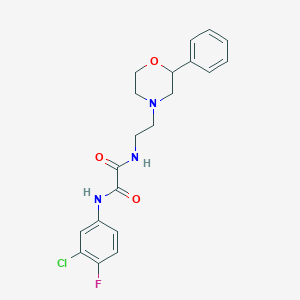![molecular formula C16H18FNO2 B2515804 N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide CAS No. 1797802-35-7](/img/structure/B2515804.png)
N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide is an organic compound that features a furan ring substituted with dimethyl groups and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide typically involves multiple steps. One common approach starts with the preparation of 2,5-dimethylfuran, which can be synthesized from fructose through a catalytic biomass-to-liquid process . The next step involves the formation of the furan ring with the desired substituents. This can be achieved through aldol condensation reactions, followed by hydrogenation and cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of selective catalysts and optimized reaction conditions is crucial for efficient production. The process may also include purification steps such as distillation and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: Substitution reactions can introduce new substituents on the furan ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and fluorophenyl group can participate in various binding interactions, influencing the compound’s activity. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with potential as a biofuel.
3-Acetyl-2,5-dimethylfuran: A related compound with applications in flavor and fragrance industries.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its use as a flavoring agent.
Uniqueness
N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide is unique due to the combination of the furan ring with dimethyl and fluorophenyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-11-9-14(12(2)20-11)10-18-16(19)8-7-13-5-3-4-6-15(13)17/h3-6,9H,7-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGXHJBCOXFYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2515725.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)
![1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE](/img/structure/B2515733.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)
![1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2515737.png)
![N-benzyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2515739.png)
![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)



